molecular formula C11H15FS B8080911 2-Tert-butylsulfanyl-4-fluoro-1-methylbenzene

2-Tert-butylsulfanyl-4-fluoro-1-methylbenzene

Cat. No.: B8080911
M. Wt: 198.30 g/mol
InChI Key: WJUJXRSZVOYYMJ-UHFFFAOYSA-N
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Description

The compound with the identifier “2-Tert-butylsulfanyl-4-fluoro-1-methylbenzene” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 2-Tert-butylsulfanyl-4-fluoro-1-methylbenzene would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butylsulfanyl-4-fluoro-1-methylbenzene can undergo various types of chemical reactions, including:

    Oxidation: The compound may react with oxidizing agents to form oxidized derivatives.

    Reduction: It can be reduced using reducing agents to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions would result in products with different functional groups replacing the original ones.

Scientific Research Applications

2-Tert-butylsulfanyl-4-fluoro-1-methylbenzene has several scientific research applications, including:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: The compound may have potential as a biochemical probe or tool for studying biological processes.

    Medicine: Research may explore its potential therapeutic properties or use in drug development.

    Industry: The compound could be utilized in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Tert-butylsulfanyl-4-fluoro-1-methylbenzene involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Tert-butylsulfanyl-4-fluoro-1-methylbenzene include those with related chemical structures or functional groups. Examples of such compounds can be found in the PubChem database, where they are listed as 2-D or 3-D neighbors based on structural similarity .

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which may confer distinct properties and reactivity compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

2-tert-butylsulfanyl-4-fluoro-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FS/c1-8-5-6-9(12)7-10(8)13-11(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUJXRSZVOYYMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)F)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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